I-Bet151

Epigenetics BET Bromodomain Inhibition Selectivity Profiling

I-BET151 (GSK1210151A) is the definitive chemical probe for BET bromodomain research. Unlike other BET inhibitors, I-BET151 exhibits a distinct potency hierarchy (BRD3 > BRD2 > BRD4) and selectively inhibits IL-6 without altering TNFα, IL-1β, or IL-10. Its validated efficacy in MLL-fusion leukemia (IC50 26–192 nM) and oral bioavailability (60% in rat, t½ 4.3 h) ensure reliable in vivo dosing. With proven selectivity against 23 non-BET bromodomains, I-BET151 is the benchmark for BET-dependent transcriptional studies. Choose precision: order high-purity I-BET151 today.

Molecular Formula C23H21N5O3
Molecular Weight 415.4 g/mol
CAS No. 1300031-49-5
Cat. No. B607756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-Bet151
CAS1300031-49-5
SynonymsIBET151;  IBET-151;  IBET 151;  GSK1210151A;  GSK-1210151A;  GSK 1210151A.
Molecular FormulaC23H21N5O3
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)C(C)C5=CC=CC=N5)OC
InChIInChI=1S/C23H21N5O3/c1-12-21(14(3)31-27-12)16-9-18-15(10-20(16)30-4)22-19(11-25-18)26-23(29)28(22)13(2)17-7-5-6-8-24-17/h5-11,13H,1-4H3,(H,26,29)/t13-/m1/s1
InChIKeyVUVUVNZRUGEAHB-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





I-BET151 (GSK1210151A) Procurement Guide: Core Selectivity Profile and Research-Grade Characteristics


I-BET151 (GSK1210151A; CAS 1300031-49-5) is a potent, selective bromodomain and extra-terminal (BET) family inhibitor that targets BRD2, BRD3, and BRD4 with IC50 values of 0.5 μM, 0.25 μM, and 0.79 μM, respectively, in cell-free fluorescence polarization assays [1]. As a well-validated chemical probe molecule within the triazoloquinazoline-based BET inhibitor series, I-BET151 functions by competitively displacing BET proteins from acetylated chromatin, thereby abrogating the recruitment of transcriptional co-activators such as the P-TEFb component CDK9 [2]. Notably, I-BET151 demonstrates high selectivity within the bromodomain family, showing no inhibitory effect on 23 other bromodomain-containing proteins, including MLL, as assessed by thermal shift and proteomic selectivity profiling [3]. This compound is widely utilized across oncology, inflammation, and epigenetics research as a benchmark tool for interrogating BET-dependent transcriptional mechanisms [4].

Why I-BET151 Cannot Be Interchanged with Other BET Inhibitors Without Quantitative Validation


Despite sharing a common mechanistic class, BET bromodomain inhibitors exhibit substantial divergence in their selectivity profiles, pharmacokinetic properties, and downstream transcriptional effects that preclude simple substitution. I-BET151 displays a distinct potency hierarchy across BET family members (BRD3 > BRD2 > BRD4), whereas other inhibitors like JQ1 exhibit a different rank order (BRD4 > BRD3 > BRD2) [1]. More critically, I-BET151 demonstrates a unique functional selectivity in inflammatory contexts—it selectively inhibits IL-6 production without altering TNFα, IL-1β, or IL-10 secretion at equivalent concentrations [2]. In MLL-fusion leukemia models, I-BET151 and I-BET762, despite being structurally related GSK compounds, show differential in vivo pharmacokinetic profiles that impact dosing regimens and therapeutic windows [3]. These compound-specific divergences mean that experimental outcomes and translational relevance cannot be assumed to transfer across BET inhibitors without direct empirical validation, making precise compound selection a critical determinant of research reproducibility and project success.

I-BET151 Quantified Differentiation Evidence for Scientific Procurement


I-BET151 Differential Potency Hierarchy Across BET Family Members Compared to JQ1

I-BET151 exhibits a distinct inhibitory potency hierarchy across the BET family that differs from the widely used comparator JQ1. In cell-free fluorescence polarization assays, I-BET151 demonstrates preferential inhibition of BRD3 (IC50 = 0.25 μM) over BRD2 (IC50 = 0.5 μM) and BRD4 (IC50 = 0.79 μM), establishing a rank order of BRD3 > BRD2 > BRD4 [1]. In contrast, JQ1 displays a markedly different profile with substantially higher potency against BRD4 (IC50 = 33 nM for BD2) and BRD4(1/2) (IC50 = 77 nM/33 nM) [2]. This divergence in potency hierarchy has mechanistic implications, as the relative contribution of individual BET family members to transcriptional regulation varies by cellular context and disease state.

Epigenetics BET Bromodomain Inhibition Selectivity Profiling

I-BET151 Functional Selectivity for IL-6 Suppression in Inflammatory Macrophages

In LPS-stimulated RAW264.7 macrophages, I-BET151 demonstrates a unique functional selectivity profile that distinguishes it from pan-cytokine suppression expectations. At concentrations that potently inhibit IL-6 production, I-BET151 does not significantly alter the production of TNFα, IL-1β, or IL-10 [1]. This selective inhibition of IL-6 occurs without affecting NF-κB p65 acetylation, phosphorylation, nuclear translocation, or DNA binding, instead operating through prevention of CBP recruitment to the IL-6 promoter [1]. In vivo, this selectivity translates to therapeutic benefit: I-BET151 treatment (30 mg/kg daily intraperitoneal injection) in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis decreased early clinical symptoms that are dependent on cytokine production [2].

Inflammation Cytokine Regulation Macrophage Biology

I-BET151 Superior Oral Bioavailability in Rat Pharmacokinetic Studies Relative to Interspecies Variability

Pharmacokinetic characterization in rats reveals that I-BET151 exhibits favorable oral bioavailability (approximately 60%) with a half-life of 4.3 hours following oral administration and 3.1 hours following intravenous administration, as determined by validated HPLC-MS/MS methodology [1]. However, significant interspecies variability exists: while rats demonstrate low blood clearance (approximately 20% of hepatic blood flow) and good oral systemic exposure, dogs exhibit high clearance (approximately 95% of hepatic blood flow), resulting in substantially lower oral bioavailability (16%) [2]. In murine models, head-to-head pharmacokinetic comparison demonstrates that I-BET151 achieves distinct blood concentration profiles compared to both I-BET762 and JQ1, with differential exposure parameters that influence dosing regimen selection [3].

Pharmacokinetics Drug Metabolism Oral Bioavailability

I-BET151 Potent Antiproliferative Activity in MLL-Fusion Leukemia Cell Lines with Quantified IC50 Values

In MLL-fusion acute leukemia models, I-BET151 demonstrates potent and quantifiable antiproliferative activity with cell line-specific IC50 values. Against MV4;11 cells harboring MLL-AF4 translocation, I-BET151 exhibits an IC50 of 26 nM [1]. Against MOLM13 cells harboring MLL-AF9 translocation, the IC50 is 120 nM [1]. Against RS4;11 cells, the IC50 is 192 nM . This potency profile correlates with the compound's ability to displace BET proteins from chromatin, abrogate CDK9 recruitment, and induce early cell cycle arrest and apoptosis [2]. In comparative studies, I-BET151-induced anti-leukemic activity served as a benchmark against which PROTAC-mediated BRD4 degradation was evaluated [3].

Leukemia MLL-Fusion Antiproliferative Assay

I-BET151 Thermal Shift Assay Selectivity Profile Across the Bromodomain Family

Comprehensive selectivity profiling using fluorescent thermal shift assays and orthogonal proteomic approaches demonstrates that I-BET151 binds exclusively to BET family bromodomains (BRD2, BRD3, BRD4, and BRDT) with no detectable thermal stabilization of 23 other bromodomain-containing proteins, including MLL, PCAF, CBP, and ATAD2 [1]. The thermal shift (ΔTm) values quantitatively confirm selective engagement of both bromodomains (BD1 and BD2) of BRD2, BRD3, and BRD4. This high degree of selectivity within the bromodomain family distinguishes I-BET151 from pan-bromodomain inhibitors and ensures that observed biological effects can be confidently attributed to BET family inhibition rather than off-target bromodomain engagement .

Chemical Proteomics Selectivity Profiling Thermal Shift Assay

I-BET151 Differential Efficacy in Prostate Cancer Models Relative to AR-Targeted Therapy

In patient-derived xenograft (PDX) models of castration-resistant prostate cancer (CRPC) harboring AR amplification and AR-V7 splice variant expression, BET inhibitors including I-BET151 and JQ1 demonstrate a therapeutically distinct mechanism from the androgen receptor antagonist enzalutamide. While enzalutamide fails to suppress persistent AR signaling and tumor growth in this resistant setting, BET inhibition with I-BET151/JQ1 reduces both AR-V7 expression and AR-driven transcription, resulting in decreased tumor growth (P ≤ 0.001) [1]. This differential efficacy is attributed to BET inhibitor-mediated regulation of RNA processing, which reduces alternative splicing and AR-V7 expression—a mechanism not recapitulated by C-MYC knockdown alone [2].

Prostate Cancer Castration-Resistant Prostate Cancer Androgen Receptor

I-BET151 Recommended Research Applications Based on Validated Evidence


MLL-Fusion Leukemia Preclinical Efficacy Studies

I-BET151 is optimally deployed in preclinical studies investigating MLL-fusion-driven leukemias, where its validated IC50 values of 26 nM (MV4;11), 120 nM (MOLM13), and 192 nM (RS4;11) provide precise dose-ranging guidance [1]. The compound's robust oral bioavailability (60% in rat) and favorable half-life (4.3 h oral, 3.1 h IV) enable chronic oral dosing regimens in murine models without specialized formulation [2]. Its well-characterized mechanism—displacement of BET proteins from chromatin with consequent abrogation of CDK9 recruitment and MYC transcriptional silencing—makes I-BET151 an ideal chemical probe for dissecting BET-dependent oncogenic transcription in MLL-rearranged leukemia [3].

IL-6-Selective Inflammatory Pathway Dissection

Research programs investigating IL-6-specific inflammatory mechanisms should prioritize I-BET151 due to its unique functional selectivity profile. In LPS-stimulated macrophages, I-BET151 selectively inhibits IL-6 production without altering TNFα, IL-1β, or IL-10 secretion at equivalent concentrations, enabling targeted interrogation of IL-6-dependent pathways without confounding pan-cytokine effects [4]. This selectivity has been validated in vivo: I-BET151 treatment (30 mg/kg daily IP) reduces early clinical symptoms in the EAE mouse model of multiple sclerosis, establishing translational relevance for neuroinflammatory disease research [4].

BET Family Bromodomain Selectivity Reference Standard

I-BET151 serves as an essential reference standard for bromodomain selectivity profiling experiments due to its extensively validated selectivity profile. Thermal shift and proteomic assays confirm that I-BET151 binds exclusively to BET family bromodomains (BRD2, BRD3, BRD4, BRDT) with no detectable engagement of 23 other bromodomain-containing proteins, including MLL, PCAF, CBP, and ATAD2 [5]. This high-fidelity selectivity makes I-BET151 the benchmark compound for establishing BET-specific phenotypes and for use as a positive control in screening campaigns aimed at identifying novel bromodomain inhibitors with differentiated selectivity profiles.

AR-V7-Positive Castration-Resistant Prostate Cancer Research

For research programs focused on therapy-resistant prostate cancer driven by AR-V7 splice variant expression, I-BET151 offers a mechanistically distinct approach compared to conventional AR antagonists. In PDX models of CRPC with AR amplification and AR-V7 expression, BET inhibition with I-BET151 significantly reduces tumor growth (P ≤ 0.001) under conditions where enzalutamide fails to suppress persistent AR signaling [6]. I-BET151 achieves this through regulation of RNA processing and reduction of alternative splicing that generates AR-V7, establishing its utility for investigating splicing-dependent resistance mechanisms that evade standard-of-care therapies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for I-Bet151

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.